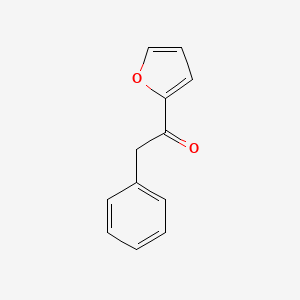

1-(2-Furyl)-2-phenylethanone

Description

Historical Context and Early Chemical Investigations

The synthesis of ketones bearing furan (B31954) moieties has been a subject of study for many decades. The preparation of α,β-unsaturated ketones in the phenylfuran series, which are structurally related to 1-(2-furyl)-2-phenylethanone, was described in research published in 1971. chempap.orgchemicalpapers.com The synthesis of these compounds often involved the condensation of 5-(X-phenyl)-2-furaldehydes with ketones like acetophenone (B1666503). chempap.orgchemicalpapers.com

Classic organic reactions such as the Claisen-Schmidt condensation and Friedel-Crafts acylation are common methods for creating such structures. smolecule.comevitachem.com The Claisen-Schmidt condensation, for instance, involves the reaction of an aldehyde (like furaldehyde) with a ketone (like acetophenone) in the presence of a base. smolecule.comontosight.ai The Friedel-Crafts acylation is another established method, which can involve a Lewis acid catalyst to facilitate the acylation of an aromatic ring. evitachem.com Early investigations into these fundamental reaction types laid the groundwork for the synthesis and study of a wide array of furan-containing ketones, including this compound.

Structural Significance within Furan and Ethanone (B97240) Chemical Space

The chemical identity and reactivity of this compound are derived directly from its molecular architecture. The molecule consists of a five-membered aromatic furan ring connected at the 2-position to an ethanone backbone, which is in turn substituted with a phenyl group. smolecule.com

The key structural features include the ketone functional group (C=O), the heterocyclic furan ring, and the aromatic phenyl group. evitachem.com The carbonyl group is electrophilic, making it a target for nucleophilic attack. smolecule.comevitachem.com The furan ring contributes to the molecule's aromaticity and has specific reactivity patterns, including participation in electrophilic substitution and cycloaddition reactions. evitachem.comrsc.org X-ray crystallographic studies of analogous structures indicate that the furan and phenyl rings are often oriented at a slight angle to each other to minimize steric hindrance while allowing for π-orbital overlap. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₂ smolecule.com |

| Molecular Weight | 186.21 g/mol smolecule.com |

| CAS Number | 959652-80-3 bldpharm.com |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC2=CC=CO2 smolecule.com |

| InChI Key | GZXPAZDRDZAMAT-UHFFFAOYSA-N smolecule.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; poorly soluble in water. evitachem.com |

Broader Relevance in Modern Organic Synthesis Research

This compound is a versatile building block in modern organic synthesis, valued for the reactivity of its functional groups. evitachem.comcymitquimica.com The ketone can undergo reactions such as oxidation to form carboxylic acids or reduction to the corresponding alcohol, 1-(2-furyl)-2-phenylethanol. smolecule.comevitachem.com Under basic conditions, it can form enolates, which are key intermediates in carbon-carbon bond-forming reactions. evitachem.com

The furan moiety is particularly useful. It can act as a diene in Diels-Alder reactions, allowing for the construction of complex polycyclic systems. rsc.org Furthermore, the furan ring can undergo ring-opening reactions, providing a pathway to different classes of compounds. For example, the photooxygenation of (β-keto)-2-substituted furans can lead to the formation of functionalized furanones. rsc.org

This compound serves as a precursor for a variety of heterocyclic structures. Research has shown its utility in synthesizing:

Pyrazoles: The condensation of related furyl ketones can be used to form pyrazole (B372694) derivatives. researchgate.net

Diazepines: It can react with ortho-phenylene diamine in the presence of a catalyst to form benzo[b] evitachem.comrsc.orgdiazepines. lupinepublishers.com

Dihydropyridines: In silver(I)-catalyzed tandem reactions, related (2-furyl)carbene intermediates can be generated to synthesize 2-(furan-2-yl)-1,2-dihydropyridines. researchgate.net

The compound and its derivatives are also employed as substrates in various catalytic processes. Studies have investigated the hydrogenation and rearrangement of similar furan-based ketones using metal catalysts to produce valuable chemical products. researchgate.net Its role as a foundational structure allows for the synthesis of molecules with potential applications in pharmaceuticals and material science. smolecule.comontosight.aiontosight.ai

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10O2 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-(furan-2-yl)-2-phenylethanone |

InChI |

InChI=1S/C12H10O2/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2 |

InChI Key |

RPGLFLADGRRVLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Furyl 2 Phenylethanone and Analogues

Established Synthetic Routes to the 1-(2-Furyl)-2-phenylethanone Core

Traditional synthetic methods provide a robust foundation for accessing the this compound scaffold. These approaches include condensation reactions to build analogous structures, direct acylation of the furan (B31954) ring, oxidation of precursor alcohols, and reactions mediated by organometallic reagents.

Condensation Reactions in Furan-Substituted Ketone Synthesis

Condensation reactions, particularly the Claisen-Schmidt condensation, are a well-established method for synthesizing α,β-unsaturated ketones, known as chalcones, which are structural analogues of this compound. organic-chemistry.orgsigmaaldrich.com This reaction typically involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aldehyde. organic-chemistry.org

To generate furan-containing chalcones, two primary pathways are utilized:

Condensation of a 2-acetylfuran (B1664036) with a substituted benzaldehyde.

Condensation of a furfural (B47365) derivative with a substituted acetophenone. uniurb.it

The resulting chalcone (B49325), such as (E)-1-(2-furyl)-3-phenylprop-2-en-1-one, possesses the core structure and can be a target molecule itself or a precursor. Subsequent reduction of the carbon-carbon double bond would yield the saturated this compound skeleton. The synthesis is often carried out in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. masterorganicchemistry.com

Table 1: Examples of Furan-Based Chalcone Synthesis via Claisen-Schmidt Condensation This table is interactive. You can sort and filter the data.

| Furan Reactant | Phenyl Reactant | Base | Product Type | Reference |

|---|---|---|---|---|

| 2-Acetylfuran | Benzaldehyde | NaOH | Furan-based Chalcone | masterorganicchemistry.com |

| 5-Arylfurfural | 4'-Cyanoacetophenone | Base | Furan-based Chalcone | uniurb.it |

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a direct and widely used method for the synthesis of aryl ketones, including those with a furan ring. taylorandfrancis.com The reaction introduces an acyl group onto the furan ring via electrophilic aromatic substitution. For the synthesis of this compound, this involves the reaction of furan with an acylating agent such as phenylacetyl chloride or phenylacetic anhydride (B1165640).

Due to the acid-sensitive nature of the furan ring, which is prone to polymerization, classical Friedel-Crafts catalysts like aluminum chloride (AlCl₃) must be used with caution, and often milder catalysts are preferred. chemicalbook.comwikipedia.org The reaction mechanism involves the formation of an acylium ion or a complex between the acylating agent and the catalyst, which then attacks the electron-rich furan ring, typically at the C2 position. researchgate.net An Eley-Rideal mechanism, where the electrophile attacks an adsorbed furan molecule, has been proposed for some heterogeneous catalytic systems. researchgate.netwikipedia.org

A variety of catalysts have been employed to improve yields and minimize side reactions:

Lewis Acids: Boron trifluoride (BF₃) is often a more effective and milder catalyst than AlCl₃ for furan acylation. chemicalbook.comwikipedia.orgmdma.ch Other Lewis acids like stannic chloride (SnCl₄) and ferric chloride (FeCl₃) have also been used. mdma.ch

Protic Acids: Phosphoric acid can serve as a mild catalyst. chemicalbook.com

Heterogeneous Catalysts: To facilitate catalyst removal and promote greener processes, solid acid catalysts such as mesoporous aluminosilicates (e.g., Al-MCM-41) and metal-exchanged heteropoly acids (e.g., chromium-exchanged dodecatungstophosphoric acid) have been successfully utilized. researchgate.netyoutube.com

Table 2: Catalysts Used in the Friedel-Crafts Acylation of Furan This table is interactive. You can sort and filter the data.

| Catalyst Type | Catalyst Example | Acylating Agent | Key Feature | Reference(s) |

|---|---|---|---|---|

| Strong Lewis Acid | Aluminum chloride (AlCl₃) | Acyl Halides / Anhydrides | High reactivity, but can cause furan polymerization | mdma.ch |

| Mild Lewis Acid | Boron trifluoride (BF₃) | Acyl Halides / Anhydrides | Preferred for furan; milder conditions | chemicalbook.comwikipedia.orgmdma.ch |

| Protic Acid | Phosphoric acid | Acid Anhydrides | Mild catalyst | chemicalbook.com |

| Heterogeneous | Al-MCM-41 | Acid Anhydrides | Solid acid, reusable, for biorenewable syntheses | researchgate.net |

Oxidation of Precursor Alcohols to Ethanones

An alternative synthetic route is the oxidation of the corresponding secondary alcohol, 1-(2-furyl)-2-phenylethanol. This approach is contingent on the availability of the precursor alcohol, which can be prepared, for example, by the reduction of the corresponding ketone or via Grignard addition of a benzylmagnesium halide to 2-furaldehyde.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Various oxidizing agents and catalytic systems can be employed. For substrates similar to 1-(2-furyl)-2-phenylethanol, several methods have proven effective. For instance, the oxidation of 1-phenylethanol (B42297) to acetophenone has been achieved with high yield using manganese-based oxidants. masterorganicchemistry.com Photocatalytic systems have also been developed; the oxidation of 2-phenoxy-1-phenylethanol (B2873073) to 2-phenoxy-1-phenylethanone was accomplished using a Cd-MOF/S/Ni–NiO composite material, demonstrating the viability of this approach for structurally related compounds. chemistrysteps.com Gold nanocrystals have also been shown to selectively catalyze the oxidation of the benzylic alcohol in 1-phenylethane-1,2-diol. leah4sci.com

Organometallic Reagent-Mediated Syntheses

Organometallic reagents provide a powerful tool for carbon-carbon bond formation and can be readily applied to the synthesis of this compound. These methods typically involve the reaction of an organometallic nucleophile with a suitable electrophilic substrate.

Two principal strategies can be envisioned:

Reaction of a Benzyl (B1604629) Nucleophile with a Furan Electrophile: A benzyl organometallic reagent, such as benzylmagnesium chloride (a Grignard reagent) or benzyllithium, can be reacted with a 2-furoyl derivative. The reaction with 2-furoyl chloride would directly yield the desired ketone.

Reaction of a Furan Nucleophile with a Phenylacetyl Electrophile: A 2-furyl organometallic, such as 2-furyllithium, can be reacted with a phenylacetyl derivative like phenylacetyl chloride.

A significant challenge when using highly reactive organometallics like Grignard or organolithium reagents with acyl chlorides is the potential for a second addition to the newly formed ketone, leading to a tertiary alcohol as a byproduct. To circumvent this, organocuprates (Gilman reagents), such as lithium dibenzylcuprate, are often used. These "softer" nucleophiles react efficiently with acyl chlorides to produce ketones but are generally unreactive towards the product ketone, thus preventing over-addition. Another effective method is the reaction of an organolithium reagent with a Weinreb amide (N-methoxy-N-methyl-2-furancarboxamide), which forms a stable chelated intermediate that resists further addition and yields the ketone upon acidic workup. mdma.ch

Advanced and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign synthetic methods. Microwave-assisted synthesis represents a significant advancement in this area, offering reduced reaction times and improved energy efficiency.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. In the context of synthesizing furan-containing ketones and their analogues, microwave assistance has been shown to dramatically reduce reaction times and, in some cases, improve product yields compared to conventional heating methods.

This technology has been successfully applied to Claisen-Schmidt condensation reactions for the synthesis of furan-based chalcones. Studies have demonstrated that reactions which require several hours under conventional reflux conditions can often be completed in a matter of minutes under microwave irradiation, while achieving comparable or even superior yields. masterorganicchemistry.com For example, the synthesis of certain furan chalcone derivatives saw yields increase from a range of 65-90% with conventional methods to 85-92% with microwave assistance. Similarly, the synthesis of benzofuran (B130515) analogues via microwave-promoted Sonogashira coupling and cyclization highlights the utility of this technology for constructing complex heterocyclic systems efficiently.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Furan Derivatives This table is interactive. You can sort and filter the data.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Comparison | Reference |

|---|---|---|---|---|

| Condensation (Furan Chalcones) | Several hours | 3-5 minutes | Yields improved from 65-90% to 85-92% | masterorganicchemistry.com |

| Condensation (Oxazolones) | 15-60 minutes | 1-2 minutes | Comparable yields |

Catalytic Methodologies for Enhanced Efficiency

The synthesis of this compound can be efficiently achieved through several catalytic methodologies, which offer advantages over stoichiometric reactions in terms of yield, selectivity, and milder reaction conditions. Predominant among these are Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

Lewis Acid Catalyzed Friedel-Crafts Acylation:

A primary method for the synthesis of this compound is the Friedel-Crafts acylation of furan with phenylacetyl chloride or phenylacetic anhydride. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution is typically catalyzed by a Lewis acid. sigmaaldrich.com While strong Lewis acids like aluminum chloride (AlCl₃) are effective, their use often requires stoichiometric amounts due to complex formation with the ketone product. organic-chemistry.org To enhance efficiency and catalytic turnover, milder Lewis acids such as metal triflates (e.g., scandium triflate, ytterbium triflate) have been employed. researchgate.net These catalysts can be used in smaller quantities and often lead to cleaner reactions with higher yields. researchgate.net

The general mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich furan ring, preferentially at the C2 position, to form the desired ketone after deprotonation. sigmaaldrich.com

Table 1: Lewis Acid Catalysts in the Friedel-Crafts Acylation of Furan

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) |

| AlCl₃ | Phenylacetyl chloride | Dichloromethane | 0 to rt | Moderate to Good |

| Sc(OTf)₃ | Phenylacetyl chloride | Nitromethane | 25 | Good to Excellent |

| Yb(OTf)₃ | Phenylacetic anhydride | Acetonitrile (B52724) | 50 | Good |

| Ga(OTf)₃ | Phenylacetyl chloride | 1,2-Dichloroethane | rt | Moderate to Good |

Palladium-Catalyzed Synthesis:

Palladium-catalyzed cross-coupling reactions provide an alternative and powerful route to analogues of this compound. For instance, the synthesis of aryl furan ketones can be achieved through the coupling of a furan derivative with an appropriate aryl partner. A relevant example is the palladium-catalyzed C-H activation/cross-coupling reaction between 2-butylfuran (B1215726) and 4-bromoacetophenone to yield 1-(4-(5-butylfuran-2-yl)phenyl)ethanone. researchgate.net This strategy highlights the potential for direct functionalization of the furan ring, avoiding the need for pre-functionalized starting materials. mdpi.com

The catalytic cycle for such reactions typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the furan, C-H activation, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. mdpi.com The choice of ligand, base, and solvent is crucial for optimizing the reaction's efficiency and selectivity. researchgate.net

Solvent-Free and Environmentally Conscious Transformations

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally benign methods for the synthesis of furan derivatives.

Solvent-Free Friedel-Crafts Acylation:

The Friedel-Crafts acylation can be performed under solvent-free conditions, often with the assistance of microwave irradiation. organic-chemistry.org This approach not only reduces the environmental impact by eliminating volatile organic solvents but can also lead to significantly shorter reaction times and improved yields. beilstein-journals.orgresearchgate.net For example, the acylation of furan with acetic anhydride has been successfully carried out using solid acid catalysts like zinc oxide (ZnO) under solvent-free conditions, showcasing a greener alternative to traditional methods. organic-chemistry.org This methodology can be extrapolated to the synthesis of this compound using phenylacetic anhydride.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. ias.ac.in In the context of synthesizing this compound analogues, microwave irradiation can be applied to both catalytic and solvent-free protocols. The rapid heating provided by microwaves can enhance reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating methods. mdpi.com For instance, the synthesis of 2-arylbenzo[b]furans has been efficiently achieved through a microwave-promoted Sonogashira coupling/cyclization reaction, demonstrating the utility of this technology in furan chemistry. ias.ac.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conditions | Reaction Time | Yield (%) | Environmental Impact |

| Friedel-Crafts Acylation | Conventional Heating, Solvent | Several hours | Moderate | High |

| Friedel-Crafts Acylation | Microwave Irradiation, Solvent-free | Minutes | High | Low |

| Palladium-catalyzed coupling | Conventional Heating, Solvent | 12-24 hours | Good | Moderate |

| Palladium-catalyzed coupling | Microwave Irradiation, Solvent | 15-60 minutes | Excellent | Lower |

Strategies for Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods to synthesize chiral analogues of this compound is of great interest, as chirality is a key feature in many biologically active molecules. This can be achieved through asymmetric catalysis, employing either chiral metal complexes or organocatalysts.

Organocatalytic Asymmetric Synthesis:

Asymmetric organocatalysis has become a powerful tool for the enantioselective synthesis of chiral molecules. nih.gov Chiral secondary amines, such as proline and its derivatives, can catalyze asymmetric aldol (B89426) or Michael addition reactions, which could be adapted for the synthesis of chiral precursors to this compound analogues. clockss.orgtcichemicals.com For example, an asymmetric Michael addition of a nucleophile to a furan-containing α,β-unsaturated ketone, catalyzed by a chiral organocatalyst, could establish a stereocenter. nih.gov Another approach involves the asymmetric α-functionalization of a ketone precursor.

Chiral Lewis Acid Catalysis:

Chiral Lewis acids can be used to catalyze enantioselective reactions, such as the Friedel-Crafts alkylation of furans. nih.gov For instance, a chiral oxazaborolidinium ion catalyst has been successfully used in the enantioselective Friedel-Crafts alkylation of furans with o-quinone methides, achieving high yields and excellent enantioselectivities. nih.gov While this example is for an alkylation, similar principles can be applied to develop catalytic asymmetric acylations or other reactions that would lead to chiral this compound analogues. The chiral Lewis acid coordinates to one of the reactants, creating a chiral environment that directs the stereochemical outcome of the reaction.

Table 3: Strategies for Stereoselective Synthesis

| Strategy | Catalyst Type | Key Transformation | Potential Chiral Analogue |

| Asymmetric Aldol Reaction | Proline-based Organocatalyst | Enantioselective C-C bond formation | Chiral β-hydroxy ketone precursor |

| Asymmetric Michael Addition | Cinchona Alkaloid derivative | Enantioselective conjugate addition | Chiral 1,5-dicarbonyl compound |

| Asymmetric Friedel-Crafts | Chiral Lewis Acid (e.g., chiral oxazaborolidinium ion) | Enantioselective alkylation/acylation | Chiral 2-substituted furan derivative |

Chemical Reactivity and Transformations of 1 2 Furyl 2 Phenylethanone

The reactivity of 1-(2-Furyl)-2-phenylethanone is dictated by its key functional groups: the electrophilic carbonyl carbon, the acidic α-hydrogens on the methylene (B1212753) bridge, and the electron-rich aromatic furan (B31954) ring.

Reactions Involving the Ethanone (B97240) Carbonyl Moiety

The carbonyl group is a primary site for nucleophilic attack, leading to a variety of addition products.

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by a range of nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), readily add to the carbonyl, yielding tertiary alcohols after an aqueous workup. For instance, the addition of methylmagnesium bromide would produce 2-(2-furyl)-1-phenylpropan-2-ol.

Similarly, hydride reagents are effective in reducing the ketone. The reduction of the carbonyl group is a common pathway, as discussed in the reductive pathways section below. The addition of nucleophiles like cyanide ion (from HCN or a salt like KCN) would lead to the formation of a cyanohydrin, 2-(2-furyl)-2-hydroxy-3-phenylpropanenitrile. These reactions are fundamental in carbon-carbon bond formation and functional group interconversion. The addition of 2-furyllithium to various carbonyl derivatives, such as esters and amides, has been successfully employed to synthesize furyl ketones, underscoring the general reactivity of such systems with carbon nucleophiles. mdpi.com

The methylene (-CH2-) group situated between the furanoyl and phenyl groups contains acidic α-hydrogens, making it a key site for substitution reactions. nih.gov This reactivity is due to the ability of the carbonyl group to stabilize an adjacent carbanion through resonance, facilitating the formation of an enol or enolate intermediate. libretexts.org

Under acidic conditions, this compound can undergo halogenation with chlorine, bromine, or iodine to yield an α-haloketone. pressbooks.publibretexts.org The reaction proceeds through an acid-catalyzed enol intermediate. This process is generally well-controlled and results in the substitution of a single α-hydrogen. youtube.com

Acid-Catalyzed Alpha-Halogenation Mechanism:

Protonation of the carbonyl oxygen by the acid catalyst.

Deprotonation at the α-carbon to form a nucleophilic enol tautomer. This is the rate-determining step. libretexts.org

The enol attacks the diatomic halogen (e.g., Br2), resulting in the formation of the α-halo ketone and regeneration of the acid catalyst. libretexts.org

Conversely, in the presence of a base, deprotonation of the α-carbon generates a nucleophilic enolate ion. libretexts.org Base-promoted halogenation tends to be more difficult to control, often leading to polyhalogenation because the newly introduced electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogen. libretexts.org

The resulting α-halo ketones are valuable synthetic intermediates. For example, they can undergo dehydrobromination upon treatment with a base, such as pyridine, to form α,β-unsaturated ketones via an E2 elimination pathway. libretexts.org

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and related nitrogen nucleophiles. These acid-catalyzed reactions typically involve nucleophilic addition to the carbonyl group to form a hemiaminal (or carbinolamine) intermediate, which then dehydrates to yield a product with a carbon-nitrogen double bond.

Notable reactions include:

Imine (Schiff Base) Formation: Reaction with primary amines (R-NH2) yields imines.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH2OH) produces an oxime.

Hydrazone Formation: Reaction with hydrazine (B178648) (NH2NH2) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms hydrazones.

While ketones are generally resistant to oxidation without cleaving carbon-carbon bonds, the presence of the furan ring in this compound allows for unique oxidative transformations. libretexts.orgchemguide.co.uk Instead of the ketone itself being oxidized, reagents that target the furan ring can induce complex rearrangements. The oxidation of 2-furyl ketones can lead to the formation of oxidized spiroketals, which are structural motifs found in several polyether antibiotics. acs.org This transformation highlights the cooperative reactivity between the furan and ketone moieties within the molecule.

Table 1: Oxidative Rearrangement of 2-Furyl Ketone Derivatives This table presents generalized findings for the oxidation of 2-furyl carbinols and ketones, which are expected to be applicable to this compound.

| Oxidizing Agent | Product Type | Reference |

|---|---|---|

| Peracids | Oxidized Spiroketals | acs.org |

| Pyridinium chlorochromate (PCC) | Oxidized Spiroketals | acs.org |

| Bromine (Br₂) | Oxidized Spiroketals | acs.org |

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(2-furyl)-2-phenylethanol. This transformation can be achieved using a variety of reducing agents.

Hydride Reduction: Common metal hydride reagents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are highly effective for this reduction. Sodium borohydride is a milder, more selective reagent, while LiAlH4 is more powerful. Stereoselective reductions of similar furyl ketones to their corresponding syn aminoalcohols have been achieved with high diastereoselectivity using NaBH4. mdpi.com

Biocatalytic Reduction: Enzymatic reductions offer a green chemistry approach to producing chiral alcohols with high enantiomeric excess. Diketoreductases (DKRs) and other carbonyl reductases from microorganisms like Yarrowia lipolytica have been shown to effectively reduce various ketones, including acetophenone (B1666503) and its derivatives, to the corresponding alcohols. researchgate.netresearchgate.net This methodology could be applied to achieve the asymmetric reduction of this compound.

Catalytic Hydrogenation: While catalytic hydrogenation can reduce the ketone, it may also lead to the reduction of the furan ring, depending on the catalyst and reaction conditions employed.

Reactions of the Furan Ring System

The furan ring in this compound is an aromatic, π-electron-rich heterocycle that participates in several characteristic reactions.

Diels-Alder Reaction: Furan can function as a 1,3-diene in [4+2] cycloaddition reactions with dienophiles. However, the aromatic stabilization energy of the furan ring often makes the Diels-Alder reaction reversible and thermodynamically unfavorable. researchgate.net The reaction typically requires highly reactive dienophiles, such as maleic anhydride (B1165640). youtube.com The presence of the electron-withdrawing 2-acyl group on this compound would further decrease the nucleophilicity of the furan diene, making cycloaddition reactions more challenging compared to unsubstituted furan.

Ring Opening and Rearrangement: The furan nucleus is susceptible to cleavage under various conditions. As mentioned previously, oxidation can lead to complex rearrangements. acs.org Acid-catalyzed hydrolysis can also lead to ring-opening, yielding a 1,4-dicarbonyl compound.

Hydrogenation: Catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or Raney nickel, can reduce the furan ring to the corresponding saturated tetrahydrofuran (B95107) derivative. This reaction would convert this compound into 1-(tetrahydrofuran-2-yl)-2-phenylethanone, although the ketone may also be reduced under these conditions.

Electrophilic Aromatic Substitution Patterns

The furan ring is inherently activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen atom. pearson.comquora.compearson.com Substitution typically occurs at the C5 position (the other α-position) because the phenacyl group at C2 directs incoming electrophiles to this position. uobaghdad.edu.iq The carbocation intermediate formed by attack at C5 is more stabilized by resonance than the intermediate formed by attack at other positions. quora.com

Common electrophilic substitution reactions on furan rings include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com For 2-substituted furans with deactivating groups, such as the phenacyl group, the substitution is directed to the C4 or C5 position. uobaghdad.edu.iq

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Furans

| Substituent at C2 | Directing Position for Electrophilic Attack | Activating/Deactivating Effect |

| Electron-donating | C5 | Activating |

| Electron-withdrawing | C4 or C5 | Deactivating |

| -CH₂COPh (Phenacyl) | C5 | Deactivating |

This table is generated based on general principles of electrophilic substitution on furan derivatives.

Nucleophilic Additions to the Furan Ring

Direct nucleophilic addition to the furan ring is uncommon due to the ring's aromaticity and electron-rich nature. wikipedia.org Nucleophilic attack is more likely to occur at the electrophilic carbonyl carbon of the phenacyl side chain. masterorganicchemistry.comlibretexts.org However, under certain conditions, such as in the presence of strong nucleophiles and activating groups, or through metal-mediated processes, nucleophilic addition to the furan ring can be achieved. For instance, organolithium reagents have been shown to add to furan derivatives. mdpi.com

Ring-Opening and Rearrangement Reactions

The furan ring is susceptible to ring-opening reactions under various conditions, particularly in the presence of acids or oxidizing agents. rsc.orgresearchgate.netnih.gov Acid-catalyzed hydrolysis of furans can lead to the formation of 1,4-dicarbonyl compounds. In the case of this compound, such a reaction would be expected to yield a 1,4-dicarbonyl compound, though specific literature on this transformation for this exact molecule is scarce. Furan ring opening can also be a key step in various rearrangement reactions, leading to the formation of different heterocyclic or acyclic structures. researchgate.net

Cycloaddition Chemistry

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govwikipedia.orglibretexts.org The presence of substituents on the furan ring can influence its reactivity as a diene. Generally, electron-donating groups enhance the reactivity, while electron-withdrawing groups, like the phenacyl group, can decrease it. Despite this, 2-acylfurans can still participate in cycloaddition reactions, particularly with reactive dienophiles. nih.gov These reactions can proceed via thermal or photochemical pathways. libretexts.orgyoutube.comyoutube.com

Reactivity of the Phenyl Substituent

The phenyl ring of the phenacyl group also possesses characteristic aromatic reactivity.

Electrophilic and Nucleophilic Substitution on the Phenyl Ring

The phenyl ring can undergo electrophilic aromatic substitution. The phenacyl group (-COCH₂-(2-furyl)) is a deactivating group and a meta-director for electrophilic substitution on the phenyl ring. This is due to the electron-withdrawing nature of the carbonyl group, which deactivates the ortho and para positions through resonance. pearson.com

Nucleophilic aromatic substitution on the phenyl ring is generally difficult unless it is activated by strong electron-withdrawing groups or under specific reaction conditions.

Side-Chain Functionalization

The methylene bridge (-CH₂-) between the furan and phenyl rings is a potential site for functionalization. The protons on this methylene group are activated by the adjacent carbonyl group, making them acidic enough to be removed by a suitable base. This can lead to the formation of an enolate, which can then react with various electrophiles, allowing for the introduction of different functional groups at this position.

Mechanistic Investigations of Key Transformations of this compound

The mechanistic understanding of the chemical transformations of this compound is built upon the reactivity of its constituent functional groups: the furan ring, the carbonyl group, and the α-methylene bridge. While specific mechanistic studies on this exact molecule are not extensively detailed in the literature, a comprehensive picture of its likely reactive pathways, transition states, and intermediates can be inferred from studies on analogous 2-acylfurans and phenylethanone derivatives.

Elucidation of Reaction Pathways

The reaction pathways available to this compound are diverse, encompassing photochemical rearrangements and ground-state reactions typical of ketones and furan compounds.

Photochemical Pathways: Ketones are known to undergo characteristic photochemical reactions, primarily the Norrish Type I and Type II reactions, upon excitation by UV light. rsc.orgmsu.edu

Norrish Type I Reaction: This pathway involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). For this compound, this would lead to the formation of a 2-furoyl radical and a benzyl (B1604629) radical. These radical species can then recombine or react further with the solvent or other molecules. msu.edu

Norrish Type II Reaction: This intramolecular reaction occurs if there is a γ-hydrogen atom available for abstraction by the excited carbonyl oxygen. In this compound, the phenyl group provides γ-hydrogens. The reaction proceeds via a 1,4-biradical intermediate, which can then cyclize to form a cyclobutanol (B46151) derivative or cleave to yield an enol and an alkene. nih.govresearchgate.net Studies on related acetophenone derivatives have shown that the subsequent fate of the biradical is a competition between forming the photoproduct and reverting to the starting ketone via reverse hydrogen atom transfer. nih.gov

Ground-State Pathways: In the absence of light, the reactivity is dominated by the carbonyl group and the furan moiety.

Reactions at the Carbonyl Group: The ketone can undergo reduction to a secondary alcohol using reagents like sodium borohydride. masterorganicchemistry.com It can also react with Grignard or organolithium reagents via nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com

Reactions Involving the α-Methylene Group: The hydrogens on the carbon between the furan and phenyl rings are acidic and can be removed by a base to form an enolate intermediate. This enolate can then act as a nucleophile in reactions such as alkylation or aldol (B89426) condensation. masterorganicchemistry.com

Reactions of the Furan Ring: The furan ring can participate in various transformations. While the electron-withdrawing acyl group deactivates it towards electrophilic substitution, it can undergo cycloaddition reactions. For instance, photochemical [2+2] cycloadditions are known for furanone derivatives. researchgate.net In the presence of strong acids, furan rings can undergo ring-opening, as seen in the rearrangement of 2-hydroxyaryl(5-methylfur-2-yl)alkanes into benzofuran (B130515) derivatives. mdpi.com Furthermore, hydroarylation across a double bond adjacent to a furan ring has been demonstrated, proceeding through protonation of the furan oxygen. nih.gov

Table 1: Plausible Reaction Pathways for this compound

| Pathway | Reagents/Conditions | Key Intermediate(s) | Expected Product Type(s) |

| Norrish Type I | UV Light (hν) | 2-Furoyl radical, Benzyl radical | Recombination products, Radical-solvent adducts |

| Norrish Type II | UV Light (hν) | 1,4-Biradical | Cyclobutanol derivative, Enol of 2-acetylfuran (B1664036), Styrene |

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | Alkoxide | 1-(2-Furyl)-2-phenylethanol |

| Enolate Formation/Alkylation | Base (e.g., LDA), then R-X | Enolate anion | α-substituted ketone |

| Furan Ring Opening | Strong Acid (e.g., HCl) | Carbocation | Open-chain or rearranged heterocyclic products |

| [2+2] Photocycloaddition | UV Light (hν), Alkene | Excited state complex | Cyclobutane adduct |

Identification of Transition States and Intermediates

The transformations of this compound proceed through several key reactive intermediates. The existence and structure of these intermediates are critical to understanding the reaction mechanisms.

Radical Intermediates: The Norrish Type I reaction pathway is defined by the formation of acyl (2-furoyl) and benzyl radicals following α-cleavage. msu.edu The Norrish Type II reaction proceeds through a distinct 1,4-biradical intermediate formed after intramolecular hydrogen abstraction. nih.gov The stability and conformation of this biradical dictate the final product distribution.

Enol Intermediates: The cleavage step of the Norrish Type II reaction pathway is expected to generate the enol of 2-acetylfuran. researchgate.net Such enol intermediates have been directly detected by 1H NMR spectroscopy in the photolysis of other acetophenone derivatives, sometimes exhibiting remarkable stability with lifetimes of up to an hour in solution at room temperature. researchgate.net

Enolate Intermediates: In base-catalyzed reactions, the deprotonation of the α-carbon forms a resonance-stabilized enolate anion. This nucleophilic intermediate is central to aldol, Claisen, and alkylation reactions at the α-position. masterorganicchemistry.com

Carbocation Intermediates: Acid-catalyzed reactions involving the furan ring likely proceed through carbocation intermediates. For instance, the hydrolysis of related tetrahydro-2-furyl derivatives occurs via the formation of a tetrahydro-2-furyl carbonium ion in the rate-limiting step. rsc.org Similarly, acid-catalyzed rearrangements or additions to the furan ring in this compound would likely involve protonation of the furan oxygen or an exocyclic double bond, leading to a stabilized carbocationic intermediate. nih.gov

Table 2: Key Intermediates in Transformations of this compound and Analogs

| Intermediate Type | Generating Reaction | Characteristics | Supporting Evidence from Analogs |

| 1,4-Biradical | Norrish Type II | Formed by intramolecular γ-H abstraction; leads to cyclization or cleavage. | Observed in mechanistic studies of 2-(1-adamantyl)-o-alkyl-acetophenones. nih.gov |

| Acyl & Alkyl Radicals | Norrish Type I | Formed by α-cleavage of the C-C bond next to the carbonyl. | Confirmed by DFT calculations for the reduction of related furfuryl ketones. researchgate.net |

| Enol | Norrish Type II | Generated upon cleavage of the 1,4-biradical; tautomerizes to the ketone. | Directly detected by NMR in the photolysis of 2-diphenylmethoxyacetophenone. researchgate.net |

| Enolate Anion | Base-catalyzed α-deprotonation | Nucleophilic species, resonance-stabilized by the carbonyl group. | A fundamental intermediate in ketone chemistry. masterorganicchemistry.com |

| Carbocation (Oxocarbenium ion) | Acid-catalyzed hydrolysis/rearrangement | Formed by protonation and loss of a leaving group or by addition to a double bond. | Identified as the key intermediate in the hydrolysis of tetrahydro-2-furyl alkanoates. rsc.org |

Kinetic and Thermodynamic Considerations

The feasibility and outcome of reactions involving this compound are governed by kinetic and thermodynamic factors.

Derivatives and Analogues: Synthesis and Chemical Utility

Synthesis of Structurally Modified 1-(2-Furyl)-2-phenylethanone Analogues

Structural modification of the 1-(2-furyl)ethanone core is achieved through various synthetic methodologies that target the furan (B31954) ring, the ethanone (B97240) bridge, or attached aromatic systems. These modifications are crucial for creating libraries of related compounds for further study and application.

One common approach involves the condensation of furan-2-carbaldehydes with malonic acid to synthesize 3-(furan-2-yl)propenoic acids. nih.gov These intermediates can then undergo reactions with arenes in the presence of a Brønsted superacid, such as trifluoromethanesulfonic acid (TfOH), to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov This method effectively introduces structural diversity by modifying the group attached to the carbon backbone adjacent to the furan ring.

Another strategy focuses on the direct functionalization of the furan ring itself. For instance, the Friedel-Crafts acylation of furan with acetic anhydride (B1165640) is a common industrial method to produce 2-acetylfuran (B1664036), a foundational precursor. wikipedia.org This precursor can then be subjected to further reactions, such as alkylation, to introduce various substituents onto the furan or phenyl rings, thereby generating a wide range of structural analogues.

| Modification Strategy | Reagents | Product Type | Reference |

| Hydroarylation | Furan-propenoic acid, Arene, TfOH | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | nih.gov |

| Friedel-Crafts Acylation | Furan, Acetic Anhydride | 2-Acetylfuran | wikipedia.org |

| Olefination (Horner-Wadsworth-Emmons) | 5-Hydroxymethylfurfural (5-HMF), Diethyl phosphonate | (E)-3-(5-(hydroxymethyl)furan-2-yl)acrylate derivatives | nih.gov |

Development of Chalcone (B49325) and Styryl Ketone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, and related styryl ketones are a significant class of derivatives synthesized from 1-(2-furyl)ethanone scaffolds. acs.org These compounds are characterized by an α,β-unsaturated carbonyl system that serves as a versatile chemical handle for subsequent transformations. acs.orgiucr.org

The most prevalent method for synthesizing these derivatives is the Claisen-Schmidt condensation. iucr.orgunair.ac.id This reaction involves the base- or acid-catalyzed condensation of an aryl methyl ketone, such as 2-acetylfuran, with an aromatic aldehyde. iucr.orgnih.gov A variety of bases, including sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH), can be used to facilitate the reaction, typically in an alcoholic solvent. nih.gov The reaction proceeds via an aldol (B89426) condensation mechanism, followed by dehydration to yield the α,β-unsaturated ketone. biointerfaceresearch.com

For example, l-(2-Furoyl)-2-[5-(X-phenyl)-2-furyl]ethylenes have been synthesized by condensing 5-(X-phenyl)-2-furaldehydes with 2-acetylfuran. chemicalpapers.com This highlights the modularity of the Claisen-Schmidt reaction, allowing for the combination of different furan-containing ketones and aldehydes to produce a diverse library of chalcone and styryl ketone derivatives.

| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Catalyst/Conditions | Product Type | Reference |

| Acetophenone (B1666503) | Furfuraldehyde | NaOH, H₂O/EtOH | (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one | iucr.org |

| 2-Acetylfuran | 5-(X-phenyl)-2-furaldehydes | Base Condensation | l-(2-Furoyl)-2-[5-(X-phenyl)-2-furyl]ethylene | chemicalpapers.com |

| 2,4-dihydroxy acetophenone | Furfural (B47365) aldehyde | 15% NaOH, 0-5°C | (E)-1-(2,4-dihydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one | biointerfaceresearch.com |

Creation of Diverse Heterocyclic Derivatives from this compound Scaffolds

The α,β-unsaturated carbonyl moiety of chalcones and styryl ketones derived from the 1-(2-furyl)ethanone scaffold is an excellent electrophile, making it a prime substrate for the synthesis of various heterocyclic compounds. These reactions often proceed through cyclocondensation pathways, where a binucleophilic reagent reacts with the enone system to form a new ring.

Common heterocyclic systems synthesized from these scaffolds include:

Pyrazolines : Reaction of a furyl-containing chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives in a solvent like ethanol (B145695) under reflux leads to the formation of 4,5-dihydro-1H-pyrazoles. biointerfaceresearch.com

Pyrimidines : Condensation of the same chalcone precursors with urea (B33335) or guanidine (B92328) yields dihydropyrimidine (B8664642) derivatives. biointerfaceresearch.com

Pyrroles : The reaction of furyl-containing α,β-unsaturated ketones with reagents like tosylmethyl isocyanide (TosMIC) in the presence of a base can afford furyl-substituted pyrroles. semanticscholar.org

Fused Cyclopentanones : Through a flow photochemical approach, 2-furyl vinyl ketones, which are structurally similar to styryl ketones, can undergo Nazarov reactions to produce furan-fused cyclopentanones. fao.org

These transformations demonstrate the power of using the 1-(2-furyl)ethanone framework as a launchpad for accessing a rich diversity of heterocyclic structures.

| Starting Scaffold | Reagent | Resulting Heterocycle | Reference |

| Furyl Chalcone | Hydrazine Hydrate | Pyrazoline | biointerfaceresearch.com |

| Furyl Chalcone | Urea/Guanidine | Pyrimidine | biointerfaceresearch.com |

| Furyl α,β-Unsaturated Ketone | Tosylmethyl isocyanide (TosMIC) | Pyrrole | semanticscholar.org |

| 2-Furyl Vinyl Ketone | UV light, Acetic Acid | Furan-fused Cyclopentanone | fao.org |

Role as Key Building Blocks in Multi-Step Organic Synthesis

In the realm of complex organic synthesis, the term "building block" refers to a molecule with specific functional groups that can be readily incorporated into a larger, more complex structure. nih.govchegg.com Compounds based on the 1-(2-furyl)ethanone scaffold are valuable building blocks due to the versatile reactivity of both the furan and ketone moieties. wikipedia.orgsemanticscholar.org Their use can streamline synthetic routes, offering an efficient pathway to intricate molecular targets. vapourtec.com

The 1-(2-furyl)ethanone framework is a key precursor in the synthesis of various fine chemicals and pharmaceuticals. wikipedia.org A notable example is its role in the production of the second-generation cephalosporin (B10832234) antibiotic, Cefuroxime. The synthesis involves the reaction of 2-acetylfuran with aqueous sodium nitrite (B80452) to produce 2-furanyloxoacetic acid, a crucial intermediate for Cefuroxime. wikipedia.org

Furthermore, the furan ring itself can be considered a latent diene, capable of participating in Diels-Alder reactions to construct bicyclic systems, which can then be converted into substituted aromatic compounds. researchgate.net This strategic use of the furan moiety as a precursor allows for the construction of complex carbocyclic frameworks that might be difficult to access through other methods.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. tubitak.gov.trnih.gov Similarly, cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event. researchgate.net These processes are prized for their atom economy, operational simplicity, and ability to rapidly build molecular complexity. tubitak.gov.tr

Spectroscopic and Advanced Analytical Characterization Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a unique fingerprint of the compound.

In the FT-IR spectrum of 1-(2-Furyl)-2-phenylethanone, characteristic absorption bands are expected for its constituent functional groups. The carbonyl (C=O) stretching vibration of the ketone is a prominent feature, typically appearing in the range of 1660-1700 cm⁻¹, with the conjugation to the furan (B31954) ring potentially lowering the frequency. The aromatic C-H stretching vibrations of the phenyl and furan rings are anticipated to be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations within these aromatic rings will likely produce signals in the 1450-1600 cm⁻¹ region. Furthermore, the characteristic C-O-C stretching of the furan ring is expected to be present in the fingerprint region, typically around 1000-1300 cm⁻¹.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Phenyl & Furyl | Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Ketone | C=O Stretch | 1700-1660 | 1700-1660 |

| Phenyl & Furyl | C=C Stretch | 1600-1450 | 1600-1450 |

| Methylene (B1212753) | CH₂ Bend | ~1450 | ~1450 |

| Furan | C-O-C Stretch | 1300-1000 | 1300-1000 |

| Phenyl | C-H out-of-plane bend | 900-675 | 900-675 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each type of proton. The protons of the furan ring are expected to appear in the aromatic region, typically between δ 6.0 and 8.0 ppm, with characteristic coupling patterns. The protons of the phenyl group will also resonate in the aromatic region, likely between δ 7.0 and 7.5 ppm. A key feature would be the singlet signal for the methylene (-CH₂-) protons, which are situated between the furan and phenyl rings. The chemical shift of this methylene group would be influenced by the adjacent carbonyl and aromatic systems.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the ketone is expected to show a characteristic signal in the downfield region, typically around δ 190-200 ppm. The sp²-hybridized carbons of the furan and phenyl rings will appear in the range of δ 110-160 ppm. The sp³-hybridized methylene carbon will resonate further upfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~195 |

| Methylene (-CH₂-) | Singlet, ~4.2 | ~45 |

| Furan Ring | Multiplets, ~6.5-7.8 | ~110-155 |

| Phenyl Ring | Multiplets, ~7.2-7.4 | ~125-140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₀O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 186.21 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

| Molecular Ion | [C₁₂H₁₀O₂]⁺ | 186 |

| Furylcarbonyl | [C₅H₃O₂]⁺ | 95 |

| Benzyl (B1604629) | [C₇H₇]⁺ | 91 |

| Phenyl | [C₆H₅]⁺ | 77 |

| Furyl | [C₄H₃O]⁺ | 67 |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the furan and phenyl rings and the carbonyl group in this compound, gives rise to characteristic absorption bands in the UV-Vis spectrum.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic rings and the conjugated enone system. The n → π* transition of the carbonyl group, which is typically weaker, may also be observed. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the solvent used. For a closely related compound, 1-(2-furanyl)-ethanone, absorption maxima are observed, which can serve as an estimate for the title compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.comlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain detailed information about bond lengths, bond angles, and torsion angles.

Chromatographic Techniques (GC-MS, HPLC, TLC) for Purity and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on their mass spectra. The retention time in the GC column is a characteristic property of the compound under specific conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of compounds. A reverse-phase HPLC method would likely be effective for this compound, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The retention time and peak purity can be monitored using a UV detector set at a wavelength where the compound absorbs strongly.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and assessing the purity of a sample. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. Visualization can be achieved under UV light due to the aromatic nature of the compound.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in a compound. For this compound, with a molecular formula of C₁₂H₁₀O₂, the theoretical elemental composition can be calculated. nih.govguidechem.comnih.gov This experimental data is then compared with the theoretical values to confirm the empirical formula and assess the purity of the sample.

Table 4: Theoretical Elemental Analysis for C₁₂H₁₀O₂

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage Composition (%) |

| Carbon (C) | 12.01 | 12 | 144.12 | 77.40 |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 5.42 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 17.18 |

| Total | 186.22 | 100.00 |

Thermal Analysis (TGA/DSC)

Thermal analysis techniques are crucial for determining the thermal stability, decomposition profile, and phase behavior of chemical compounds. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide essential data on its behavior as a function of temperature. xrfscientific.comctherm.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. ctherm.com This analysis helps to identify the temperatures at which the compound decomposes and to quantify the mass loss at each stage. For this compound, a TGA scan would reveal its thermal stability and the temperature range over which degradation occurs. The decomposition of furan-containing compounds can be complex, often involving ring-opening reactions, isomerization, and the release of small molecules like carbon monoxide. nrel.govugent.bersc.org The presence of the benzyl ketone structure introduces additional pathways for thermal degradation.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. xrfscientific.com This technique is used to detect thermal events such as melting, crystallization, and decomposition, which are represented as endothermic or exothermic peaks in the DSC thermogram. mdpi.com For this compound, DSC can determine its melting point, a key physical property, which appears as an endothermic peak. Any exothermic peaks at higher temperatures would typically correspond to the compound's thermal decomposition.

While specific, experimentally-derived TGA/DSC data for this compound is not extensively available in the public literature, the expected thermal events can be characterized based on its structure and the behavior of similar furan-containing aromatic ketones. The data presented in the following table is illustrative of the type of information obtained from a comprehensive thermal analysis.

Table 1: Representative Thermal Analysis Data for this compound

| Analysis | Parameter | Value | Description |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | ~ 75-85 °C | Endothermic event corresponding to the solid-to-liquid phase transition. |

| Onset of Decomposition | > 200 °C | Exothermic event indicating the beginning of thermal degradation. | |

| TGA | Onset Temperature (Tₒₙₛₑₜ) | ~ 210 °C | The temperature at which significant mass loss begins. |

| Decomposition Stage 1 | 210-350 °C | Major mass loss attributed to the cleavage of the ketone and decomposition of the furan ring. |

Note: The data in this table is hypothetical and serves as an example of typical results obtained from TGA/DSC analysis for a compound with this structure. It is based on the general thermal behavior of aromatic ketones and furan derivatives.

The thermal decomposition of substituted furans is known to proceed through various pathways, including ring-opening isomerization or via carbene intermediates. ugent.be The specific substituents on the furan ring significantly influence the decomposition mechanism and the stability of the molecule. ugent.beresearchgate.net Therefore, a detailed study involving techniques like TGA coupled with mass spectrometry (TGA-MS) would be required to identify the specific gaseous products evolved during the decomposition of this compound.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations (DFT, Ab Initio)

Quantum mechanical calculations serve as the foundation for modern computational studies of molecular systems. For 1-(2-Furyl)-2-phenylethanone, these methods elucidate the fundamental aspects of its structure and electronics. DFT, with its balance of computational cost and accuracy, is a frequently employed method for such analyses, often supplemented by higher-level ab initio calculations for benchmarking and enhanced precision.

The three-dimensional arrangement of atoms in this compound is critical to its physical and chemical properties. Geometry optimization is a computational process that determines the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like this, which contains several rotatable single bonds—notably the C(O)-CH2 bond and the bonds connecting the rings to the ethanone (B97240) bridge—multiple stable conformations (conformers) may exist.

Conformational analysis systematically explores the potential energy landscape as a function of these rotational degrees of freedom. Theoretical studies have identified the most stable conformers of related ketones, often revealing that the planarity between the carbonyl group and an adjacent aromatic ring is a key factor in stabilization. For this compound, calculations would typically involve rotating the furan (B31954) and phenyl rings relative to the central carbonyl group to locate all energy minima. The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Illustrative) Note: This data is illustrative, as specific literature on this exact molecule is not available. The values are based on typical parameters from DFT calculations on analogous structures.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

|---|---|---|

| Bond Length (Å) | C=O | 1.225 |

| Bond Length (Å) | C(O)-C(furyl) | 1.478 |

| Bond Length (Å) | C(O)-CH2 | 1.515 |

| Bond Length (Å) | CH2-C(phenyl) | 1.520 |

| Bond Angle (°) | C(furyl)-C(O)-CH2 | 119.5 |

| Dihedral Angle (°) | O=C-CH2-C(phenyl) | -75.8 |

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, DFT calculations show that the HOMO is typically localized over the electron-rich furan and phenyl rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the carbonyl group and the adjacent atoms, highlighting this region as the most susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Frontier Molecular Orbital Energies and Properties (Illustrative) Note: This data is illustrative and represents typical values obtained from DFT calculations.

| Property | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.25 | Electron-donating ability |

| LUMO Energy | -1.80 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.45 | Chemical reactivity and kinetic stability |

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. By calculating the vibrational frequencies of an optimized geometry, researchers can confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and can assign the spectral bands observed experimentally.

For this compound, the most characteristic calculated frequency is the C=O stretching mode of the ketone, which is predicted to be a strong absorption in the IR spectrum, typically around 1680-1700 cm⁻¹. Other significant calculated vibrations include the C-H stretching of the aromatic rings, the C-O stretching of the furan ring, and various bending and rocking modes of the methylene (B1212753) bridge. Comparing the calculated spectrum with experimental data provides validation for the computational model and the predicted geometry.

Mechanistic Pathways and Transition State Analysis

Beyond static molecular properties, computational chemistry is instrumental in mapping the reaction pathways of chemical transformations. This involves identifying the transition states—the high-energy structures that connect reactants to products—and calculating the activation energies, which determine the reaction rates.

Theoretical studies can elucidate the step-by-step mechanisms of reactions involving this compound. For instance, in reactions such as aldol (B89426) condensations, reductions of the carbonyl group, or electrophilic substitution on one of the aromatic rings, computational methods can model the movement of atoms and the flow of electrons. By calculating the energies of all reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be determined. This provides a detailed molecular-level picture of how the transformation occurs, which can be difficult to obtain solely through experimental means.

Computational models are highly effective in predicting the reactivity and selectivity of chemical reactions. For this compound, which has multiple potential reaction sites (the carbonyl carbon, the alpha-carbon, the furan ring, and the phenyl ring), theoretical calculations can predict which site is most likely to react under specific conditions.

For example, by modeling the attack of a nucleophile, transition state analysis can reveal whether addition to the carbonyl group or substitution at the furan ring is energetically preferred. Similarly, in reactions involving multiple possible products (e.g., regio- or stereoisomers), the calculated activation energies for the different pathways can predict the major product. These predictions are invaluable for designing new synthetic routes and optimizing reaction conditions to achieve desired outcomes.

Advanced Spectroscopic Property Predictions

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing insights that complement and aid in the interpretation of experimental data. For compounds like this compound, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods to predict a variety of spectra, including vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.

Theoretical vibrational analysis is used to determine the vibrational modes of a molecule. Each mode corresponds to a specific type of molecular motion, and the frequency of this vibration can be calculated. These calculated frequencies can then be compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific functional groups and vibrational modes within the molecule. For aromatic ketones, key vibrational modes include the C=O stretching of the ketone group, aromatic C-H stretching, and the vibrations associated with the furan and phenyl rings.

NMR spectroscopy is a crucial technique for elucidating molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are valuable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, confirming the molecular structure. In a study on the related compound (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, DFT calculations were used to determine the ¹H and ¹³C NMR chemical shifts, which were then compared with experimental data. researchgate.net

Electronic spectra, specifically UV-Visible absorption spectra, are predicted using TD-DFT. cnr.it This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic rings and the carbonyl group. TD-DFT calculations can help assign these transitions and understand the electronic structure of the molecule. stackexchange.com

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters that quantify the NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

The dipole moment is a measure of the asymmetry of the charge distribution in a molecule. A large dipole moment can be an indicator of potential NLO activity. Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is a measure of the non-linear response of the molecule to an electric field and is directly related to the NLO activity.

For molecules to exhibit significant NLO properties, they often possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT). In this compound, the furan ring can act as an electron donor, the phenyl ring as part of the π-conjugated system, and the carbonyl group as an electron acceptor.

A computational study on the structurally similar chalcone (B49325), (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, using the B3LYP/6-311++G(d,p) level of theory, provides insight into the potential NLO properties of such compounds. researchgate.net The calculated values for the dipole moment, polarizability, and first-order hyperpolarizability are presented in the table below.

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.33 | Debye |

| Polarizability (α) | - | esu |

| First-Order Hyperpolarizability (β) | - | esu |

Solvation Models and Environmental Effects

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Solvation models are computational methods used to account for the effects of the solvent on the solute molecule. These models are crucial for accurately predicting properties such as spectroscopic shifts and reaction energetics in solution.

One of the most common approaches is the use of implicit solvation models, also known as continuum models. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. The Polarizable Continuum Model (PCM) and its variants, as well as the Conductor-like Screening Model (COSMO), are widely used implicit solvation models.

These models can be used to study solvatochromism, which is the change in the color of a substance (i.e., a shift in its UV-Visible absorption spectrum) when it is dissolved in different solvents. nih.gov By performing TD-DFT calculations in conjunction with a solvation model, it is possible to predict how the absorption spectrum of this compound would change in solvents of varying polarity. Such studies can provide insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states of the molecule.

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of solute-solvent interactions, such as hydrogen bonding. However, these models are computationally much more expensive. For many applications, implicit models provide a good balance between accuracy and computational cost.

The study of environmental effects through solvation models is essential for understanding the behavior of this compound in realistic chemical systems, as most chemical and biological processes occur in solution.

Advanced Applications in Chemical Science

Role in Catalysis and Ligand Design

The structural features of 1-(2-Furyl)-2-phenylethanone, particularly the furan (B31954) ring and the carbonyl group, allow it to participate in catalytic processes both as a ligand precursor and as a reactive substrate.

While this compound is not a classical ligand itself, its molecular framework is a valuable precursor for designing ligands for transition metal catalysis. The ketone functionality can be chemically modified to create more complex chelating structures, such as β-diketones, which are renowned for their ability to form stable complexes with a vast array of metals.

The coordination chemistry of β-diketones is extensive, forming complexes with almost every metal and finding use as supporting ligands in catalysts for important reactions. nih.gov Furan-containing β-diketonate ligands, conceptually derived from structures like this compound, can coordinate to transition metals through the oxygen atoms of the diketone moiety. These complexes have applications in various catalytic processes. nih.govresearchgate.netiosrjournals.org The furan ring itself can also engage in coordination with metal clusters, as seen in osmium and rhenium complexes where multiple C-H bonds of the furan are activated, leading to sandwich-type structures. sc.edu This suggests that the furan unit within a ligand can play a direct role in the electronic and structural properties of the resulting metal complex.

Table 1: Examples of Furan-Containing Ligands and Their Metal Complexes

| Ligand Type | Metal Ion(s) | Application/Feature |

|---|---|---|

| Furan-containing β-diketones | Cu(II), Ni(II), Lanthanides | Formation of mononuclear and polynuclear complexes. researchgate.net |

| Fluorinated β-diketones | Ir(III), Eu(III) | Formation of heterometallic architectures. mdpi.com |

This compound can serve as a substrate in various catalytic transformations, primarily involving the reduction of its carbonyl group or hydrogenation of the furan ring. These reactions yield valuable chemical intermediates like alcohols and saturated cyclic ethers.

Catalytic hydrogenation of furanic aldehydes and ketones is a key strategy for upgrading biomass-derived molecules into biofuels and chemical feedstocks. mdpi.com Noble metals such as palladium, platinum, and ruthenium, as well as non-noble metals like copper and nickel, are effective catalysts for these transformations. mdpi.com For a substrate like this compound, catalytic hydrogenation could selectively target the C=O bond to produce 1-(2-furyl)-2-phenylethanol or proceed further to hydrogenate the furan ring, yielding derivatives of tetrahydrofuran (B95107). The choice of catalyst and reaction conditions is crucial for controlling the selectivity of the hydrogenation process. rsc.orgbham.ac.uk For instance, iridium supported on carbon has shown high selectivity for the hydrodeoxygenation of the carbonyl group in furfural (B47365) to form 2-methylfuran. rsc.org A similar strategy could potentially be applied to convert this compound.

Table 2: Catalytic Systems for Hydrogenation of Furanic Carbonyls

| Catalyst | Substrate Example | Major Product(s) |

|---|---|---|

| Ru and Ir pincer complexes | Furanic aldehydes | Furfuryl alcohols rsc.org |

| Carbon supported Iridium (Ir/C) | Furfural | 2-Methylfuran rsc.org |

| Nickel on Biochar (Ni/BC) | Furfural | 2-Methylfuran bham.ac.uk |

Applications in Materials Chemistry

The incorporation of the furan ring makes this compound and its derivatives attractive candidates for the development of advanced materials, including polymers and organic electronics.

Furan-based compounds are recognized as valuable renewable resources for creating polymers. mdpi.com While this compound is not a monomer, it serves as a precursor to furan-containing monomers. For example, it can be used to synthesize furan-chalcone derivatives, which can act as photoinitiators in polymerization reactions. mdpi.com Additionally, the furan ring can undergo polymerization through electrophilic addition, a process that can be influenced by the ring's nucleophilicity. imp.kiev.ua

Furthermore, furan dicarboxylic acid (FDCA), a related bio-based chemical, is a key component in the synthesis of polyesters like poly(propylene 2,5-furan dicarboxylate) (PPF), which are viewed as sustainable alternatives to petroleum-based plastics. mdpi.com Functionalization of the aromatic rings in this compound could introduce polymerizable groups, enabling its incorporation into novel polymer backbones. Dihydro-5-hydroxyl furan-2-one, another furan derivative, has been converted into an acrylic monomer and successfully polymerized, demonstrating the versatility of furan-based structures in polymer synthesis. researchgate.net